2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound that features a pyrazole ring substituted with bromine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with α,β-unsaturated carbonyl compounds.
Bromination: The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid can undergo several types of chemical reactions:
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Carbodiimides (e.g., EDC or DCC) for amide formation.
Major Products Formed
Scientific Research Applications
2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the effects of pyrazole derivatives on biological systems.
Mechanism of Action
The mechanism of action of 2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects . The bromine and nitro groups can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-(5-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.
2-(5-bromo-3-amino-1H-pyrazol-1-yl)propanoic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of both bromine and nitro groups on the pyrazole ring.
Biological Activity
2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound featuring a pyrazole ring with a bromine atom and a nitro group, contributing to its unique biological properties. This compound is of interest in medicinal chemistry due to its potential antimicrobial, anti-inflammatory, and anticancer activities. The combination of the bromine and nitro groups enhances its interaction with various biological targets, making it a promising candidate for drug development.
- Molecular Formula : C₆H₆BrN₃O₄
- Molecular Weight : 264.03 g/mol
- CAS Number : 2171323-81-0
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. The presence of the nitro group in this compound is believed to enhance its efficacy against various bacterial strains. For instance, studies have indicated that compounds with similar structures demonstrate activity against pathogens such as E. coli and Staphylococcus aureus .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various models. In particular, compounds containing the pyrazole nucleus have been reported to inhibit inflammatory pathways effectively. For example, this compound may act on cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Anticancer Properties
The anticancer activity of pyrazole derivatives has gained attention in recent years. In vitro studies suggest that this compound could inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The mechanism is likely linked to its ability to interact with specific molecular targets involved in cancer progression .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound, against multiple bacterial strains using the disc diffusion method. The results indicated a significant zone of inhibition for the compound against Bacillus subtilis and E. coli, comparable to standard antibiotics .
Study 2: Anti-inflammatory Effects
In an animal model of inflammation induced by carrageenan, treatment with this compound resulted in a marked reduction in paw edema compared to control groups. The compound exhibited a dose-dependent effect, suggesting its potential as an anti-inflammatory agent .
Study 3: Anticancer Activity
In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF7). Results showed that treatment with this compound led to significant cell death and reduced viability, indicating its potential as an anticancer drug candidate .
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid | Similar pyrazole structure | Antimicrobial and anti-inflammatory |
5-nitro-1H-pyrazole | Lacks bromine substituent | Moderate antimicrobial activity |
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid | Contains chlorine instead of bromine | Varies in reactivity and activity |
5-bromo-3-methylpyrazole | Contains methyl instead of propanoic acid | Different functional properties |
Properties
Molecular Formula |
C6H6BrN3O4 |
---|---|
Molecular Weight |
264.03 g/mol |
IUPAC Name |
2-(5-bromo-3-nitropyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C6H6BrN3O4/c1-3(6(11)12)9-4(7)2-5(8-9)10(13)14/h2-3H,1H3,(H,11,12) |
InChI Key |
PWFMQPIGJJKLQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C(=CC(=N1)[N+](=O)[O-])Br |
Origin of Product |
United States |
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